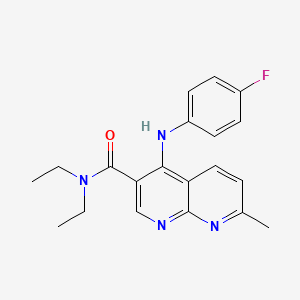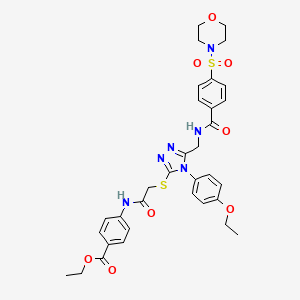![molecular formula C25H27N3O3 B2879899 1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775460-17-7](/img/structure/B2879899.png)
1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes several functional groups: a methoxyphenyl group, a cyclopropyl group, a carbonyl group, a piperidine ring, and a phenyl-1,2,4-oxadiazol group . These groups are common in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, oxadiazoles (which are part of the compound) can be synthesized using a variety of methods . One common method involves the cyclodehydration of appropriate amidoximes .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Oxadiazoles, for example, are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For instance, the oxadiazole ring is a part of the compound and is known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, oxadiazoles are known for their high-energy properties and favorable oxygen balance .Applications De Recherche Scientifique
Crystal Structure and Computational Studies
The molecular structure of related compounds, such as 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, has been analyzed through crystal structure studies and computational density functional theory (DFT) calculations. These studies focus on the reactive sites for electrophilic and nucleophilic nature of the molecules, contributing to the understanding of intermolecular interactions and crystal packing in similar compounds (Kumara et al., 2017).
Photochemistry of Related Compounds
Research into the photochemistry of compounds like 2-methoxy-2-methyl-5,5-dipropyl-Δ3-1,3,4-oxadiazoline has been conducted. These studies involve photolysis in solution, leading to fragmentation and formation of various derivatives, important for understanding the chemical behavior of similar structured compounds (Tae et al., 1999).
Neuropharmacological Studies
Neuropharmacological effects of related compounds, like 5-HT1B/1D receptor antagonists, have been investigated, particularly their impact on serotonin levels in various brain regions. These studies can provide insights into the potential neurological applications of similar compounds (Roberts et al., 1998).
Synthesis and Tuberculostatic Activity
The synthesis and tuberculostatic activity of compounds like (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole derivatives have been explored. These studies are crucial in developing new pharmaceutical agents with potential anti-tuberculosis properties (Foks et al., 2004).
Antioxidant Activity
The antioxidant activity of similar compounds like 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives has been assessed. This research is significant in understanding the potential of these compounds in combating oxidative stress-related disorders (Mallesha et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[1-(4-methoxyphenyl)cyclopropyl]-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-30-21-9-7-20(8-10-21)25(13-14-25)24(29)28-15-11-18(12-16-28)17-22-26-23(27-31-22)19-5-3-2-4-6-19/h2-10,18H,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIIKHSPAMKJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)C(=O)N3CCC(CC3)CC4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
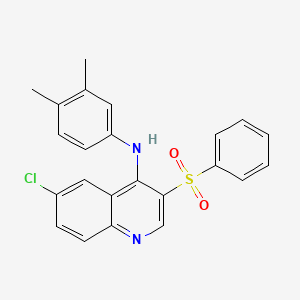
![4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione](/img/structure/B2879818.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2879820.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2879821.png)
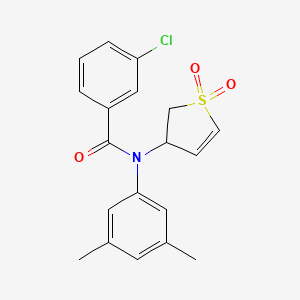
![8-(4-ethoxyphenyl)-2-(2-oxo-2-phenylethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2879823.png)
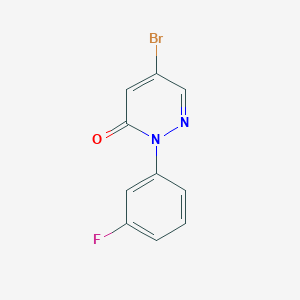
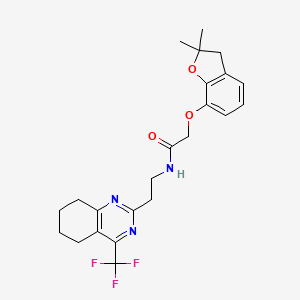


![(2E)-3-(3-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2879834.png)
![2-(1,3-Benzothiazol-2-yl)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-3-sulfanylprop-2-enenitrile](/img/structure/B2879835.png)
